3-(1,4-Oxazepan-4-yl)propan-1-amine

概要

説明

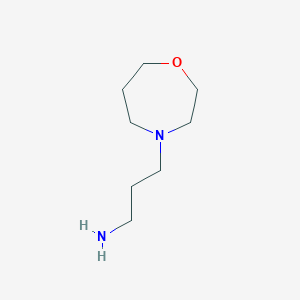

3-(1,4-Oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol It features an oxazepane ring, which is a seven-membered ring containing one oxygen and one nitrogen atom, and a propylamine side chain

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminobutanol with an appropriate aldehyde or ketone to form the oxazepane ring, followed by reductive amination to introduce the propylamine group .

Industrial Production Methods

Industrial production methods for 3-(1,4-Oxazepan-4-yl)propan-1-amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

3-(1,4-Oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can modify the oxazepane ring or the propylamine side chain.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.

科学的研究の応用

3-(1,4-Oxazepan-4-yl)propan-1-amine has several scientific research applications, including:

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(1,4-Oxazepan-4-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazepane ring and propylamine side chain can influence the compound’s binding affinity and specificity for these targets.

類似化合物との比較

Similar Compounds

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine: This compound has a similar structure but with a methyl group on the oxazepane ring.

3-(1,3-Oxazol-4-yl)propan-1-amine: This compound features an oxazole ring instead of an oxazepane ring.

Uniqueness

3-(1,4-Oxazepan-4-yl)propan-1-amine is unique due to its seven-membered oxazepane ring, which imparts distinct chemical and biological properties. The presence of both an oxygen and nitrogen atom in the ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

生物活性

3-(1,4-Oxazepan-4-yl)propan-1-amine is a compound that has garnered attention for its potential biological activity and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Details:

- Molecular Formula: C8H17NO

- Molecular Weight: Approximately 143.23 g/mol

- Structure: The compound features an oxazepane ring, which is a seven-membered heterocyclic structure containing one nitrogen atom and one oxygen atom. This unique structure contributes to its biological activity by influencing its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The oxazepane ring and the propylamine side chain are critical in determining the compound's binding affinity and specificity. Research indicates that it may modulate the activity of neurotransmitter systems, potentially influencing neuropharmacological pathways.

Biological Activity

Research studies have indicated that this compound exhibits various biological activities:

- Neuropharmacological Effects: Preliminary studies suggest that this compound may have effects on mood regulation and cognitive functions due to its interaction with neurotransmitter receptors.

- Enzyme Interaction: The compound has been shown to interact with specific enzymes, potentially leading to therapeutic effects in conditions related to enzyme dysfunctions.

Study 1: Neuropharmacological Assessment

A study investigated the neuropharmacological effects of this compound in animal models. The results indicated significant alterations in behavior consistent with anxiolytic effects. The compound was administered at varying doses, revealing a dose-dependent response in anxiety-like behaviors.

Study 2: Enzyme Modulation

Another research effort focused on the enzyme modulation capabilities of this compound. It was found to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders. The study utilized both in vitro and in vivo models to demonstrate the effectiveness of the compound in modulating enzyme activity.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes:

- Cyclization Reactions: The formation of the oxazepane ring typically involves cyclization reactions between suitable precursors under controlled conditions.

- Functionalization Steps: Subsequent functionalization can introduce additional groups to enhance biological activity or modify pharmacokinetic properties.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H17NO | Contains an oxazepane ring; potential neuropharmacological effects |

| 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine | C8H16F2N2O | Enhanced binding affinity due to fluorination; investigated for drug design |

| N-Methyl-N-(6-methylpyridinyl)-propanamide | C12H16N2O | Different functional group; no oxazepane structure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,4-Oxazepan-4-yl)propan-1-amine, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, a nickel-hydride catalyst in methanol under reflux (70–90°C) can yield up to 85% product purity. Key variables include:

- Catalyst selection : Nickel hydrides vs. lithium aluminum hydride (affects reaction rate and byproducts).

- Solvent polarity : Methanol or dichloromethane (polar aprotic solvents enhance nucleophilic reactivity).

- Temperature control : Higher temperatures (>100°C) may degrade intermediates, reducing yield.

Monitor reactions via TLC or HPLC, and optimize conditions using fractional factorial design to test variables systematically .

| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Reductive amination | Ni-H | MeOH | 80 | 78 |

| Alkylation | NaH | DCM | 25 | 65 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm proton environments (e.g., oxazepane ring protons at δ 3.5–4.0 ppm) and carbon backbone.

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹).

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- GC-MS : Detect volatile impurities or degradation products.

Cross-validate with computational tools (e.g., PubChem InChI Key) to match spectral data .

Advanced Research Questions

Q. How can contradictory data in reaction yields across studies be resolved?

- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables. For example:

- Factorial design : Test interactions between temperature, catalyst loading, and solvent ratios.

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions.

Replicate experiments under controlled settings (e.g., inert atmosphere, standardized equipment) to minimize external variability. Use ANOVA to assess significance of factors .

Q. What computational approaches enhance reaction optimization for this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning (ML) for predictive modeling:

- Reaction path search : Use software like Gaussian or ORCA to simulate intermediates and activation energies.

- Data-driven feedback : Train ML models on historical reaction data (e.g., yields, conditions) to predict optimal parameters.

Institutions like ICReDD employ hybrid computational-experimental workflows to reduce trial-and-error cycles by 40–60% .

Q. How can mechanistic studies elucidate the role of the oxazepane ring in reactivity?

- Methodological Answer :

- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to track amine group participation in nucleophilic attacks.

- Kinetic isotope effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to identify rate-limiting steps.

- Theoretical modeling : Map electron density surfaces (via AIM analysis) to assess ring strain and charge distribution .

Q. What experimental design strategies improve scalability for process chemistry?

- Methodological Answer :

- Quasi-experimental designs : Compare batch vs. continuous flow reactors for reproducibility.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Scale-up criteria : Maintain geometric similarity (e.g., agitation rate, heat transfer coefficients) between lab and pilot scales. Reference CRDC guidelines for membrane separation and reactor design .

Q. Data Contradiction Analysis Framework

- Step 1 : Identify outliers via Grubbs’ test or Dixon’s Q-test.

- Step 2 : Cross-check purity assessments (e.g., NMR vs. HPLC).

- Step 3 : Validate hypotheses with controlled replicates (e.g., fixed catalyst loading).

- Step 4 : Publish raw datasets with metadata (e.g., humidity, equipment calibration) to enable reproducibility .

特性

IUPAC Name |

3-(1,4-oxazepan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-3-1-4-10-5-2-7-11-8-6-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNDWTGSBSDETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。